molecular formula C8H5BrClIO2 B8140703 Methyl 2-bromo-3-chloro-5-iodobenzoate

Methyl 2-bromo-3-chloro-5-iodobenzoate

Cat. No.: B8140703
M. Wt: 375.38 g/mol
InChI Key: CVZVYJDEZCWXDQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-chloro-5-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-chloro-5-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:

    Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.

    Iodination: Introduction of an iodine atom using iodine (I2) or iodinating reagents like potassium iodide (KI) in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-chloro-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

    Reduction Reactions: The halogen atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

    Electrophilic Substitution: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids.

    Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas (H2).

Major Products Formed

    Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzoates can be formed.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Reduction Products: Methyl benzoate derivatives with reduced halogen atoms.

Scientific Research Applications

Methyl 2-bromo-3-chloro-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-chloro-5-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attach to the benzene ring. In coupling reactions, the compound forms bonds with other aromatic compounds through palladium-catalyzed cross-coupling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-iodobenzoate
  • Methyl 3-bromo-5-iodobenzoate
  • Methyl 2-chloro-5-iodobenzoate

Uniqueness

Methyl 2-bromo-3-chloro-5-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct reactivity and versatility in chemical synthesis compared to compounds with fewer or different halogen substitutions.

Properties

IUPAC Name

methyl 2-bromo-3-chloro-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZVYJDEZCWXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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